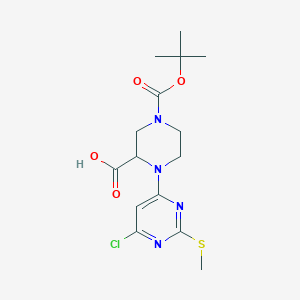

4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H21ClN4O4S and its molecular weight is 388.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring substituted with a pyrimidine moiety and a tert-butoxycarbonyl group. Its molecular formula is C₁₄H₁₈ClN₃O₃S, and it features several functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chlorinated pyrimidine and methylthio groups may enhance its binding affinity to specific targets, leading to modulated biological responses.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines, including those derived from ovarian and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is facilitated by the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ovarian Cancer | 15 | Apoptosis induction, G1 arrest |

| Colon Cancer | 20 | Caspase activation, Bcl-2 downregulation |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is particularly noted against Gram-positive bacteria, where it disrupts bacterial cell wall synthesis .

Case Studies

-

Case Study on Ovarian Cancer :

A study investigated the effects of this compound on A2780 ovarian cancer cells. Results indicated a significant reduction in cell viability and increased apoptotic markers after treatment with concentrations as low as 10 µM over 48 hours . -

Case Study on Antimicrobial Efficacy :

In a separate study, the compound was tested against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antibacterial properties that warrant further exploration for therapeutic applications .

Research Findings

Research has focused on optimizing the pharmacological profile of this compound through structural modifications. For instance, derivatives with varied substituents on the piperazine ring have been synthesized to enhance selectivity and potency against specific cancer types .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core, which is often associated with various pharmacological activities. Its structure includes a chloro-substituted pyrimidine ring and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. The presence of the methylthio group may enhance its biological activity by influencing lipophilicity and receptor interactions.

Molecular Formula

- Chemical Formula : C₁₈H₃₁ClN₄O₄S

- Molecular Weight : 408.99 g/mol

Anticancer Activity

Research indicates that derivatives of pyrimidine and piperazine exhibit anticancer properties. The chloro and methylthio substitutions may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For example:

- Case Study : A study on similar piperazine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications like those present in this compound could yield effective anticancer agents .

Antimicrobial Properties

Compounds containing pyrimidine rings have been reported to possess antimicrobial activity. The specific structure of 4-(tert-butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid may provide a scaffold for developing new antibiotics.

- Research Insight : A study evaluating various pyrimidine derivatives found significant antibacterial activity against Gram-positive bacteria, indicating potential for this compound's application in treating bacterial infections .

Neurological Applications

Piperazine derivatives are often explored for their effects on the central nervous system (CNS). This compound could be investigated for neuroprotective or anxiolytic effects.

- Example : Research has shown that certain piperazine compounds can modulate neurotransmitter systems, suggesting that the subject compound might influence CNS activity positively .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Piperazine Ring : Utilizing commercially available piperazines as starting materials.

- Introduction of the Pyrimidine Moiety : Employing nucleophilic substitution reactions to attach the pyrimidine ring.

- Boc Protection : The use of Boc anhydride to protect amine groups during synthesis.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Chloro-pyrimidine | 85% |

| 2 | Ring formation | Piperazine | 90% |

| 3 | Boc protection | Boc anhydride | 95% |

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Chloro Group

The 6-chloro substituent on the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) with amines, enabling diversification of the heterocyclic core.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Piperazine in ethanol, 60°C, 15 h | Piperazine-substituted pyrimidine | 74% | |

| Nipecotic acid in EtOH, DIPEA, 70°C | Piperidine-3-carboxylic acid derivative | 87% |

Example: Reaction with piperazine in ethanol replaces the chloro group, forming N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrido[2,3-d]pyrimidin-4-amine .

Oxidation of Methylthio Group

The methylthio (-SMe) group on the pyrimidine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| KMnO₄ in acidic or basic media | Sulfone (-SO₂Me) or sulfoxide (-SOMe) | Requires controlled stoichiometry |

This transformation enhances electrophilicity at the pyrimidine ring, facilitating further substitutions.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected piperazine nitrogen can be selectively deprotected under acidic conditions.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free piperazine-2-carboxylic acid | Enables further functionalization |

Example: Boc deprotection is critical for introducing secondary amides or alkyl groups at the piperazine nitrogen .

Amide Bond Formation via Carboxylic Acid

The carboxylic acid moiety participates in coupling reactions with amines, forming stable amides.

Reaction with (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid under EDCI/HOBt conditions yields amides for CCR4 antagonist synthesis .

Reduction of Carboxylic Acid

While less common, the carboxylic acid can be reduced to a primary alcohol under strong reducing conditions.

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| LiAlH₄ in anhydrous THF | Piperazine-2-(hydroxymethyl) | Requires Boc protection stability |

Alkylation at Piperazine Nitrogen

The deprotected piperazine nitrogen can undergo alkylation or acylation.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Alkyl halides, K₂CO₃ | N-Alkylated piperazine derivatives | Modifies solubility/bioactivity | |

| Cyclohexanecarboxylic acid | N-Acylated analogs | Enhances lipophilicity |

Experimental Considerations

-

Solvent Selection : Ethanol or THF is preferred for substitution reactions .

-

Temperature : NAS reactions often require heating (60–70°C) .

-

Protection Strategy : The Boc group remains stable under basic/neutral conditions but cleaves rapidly in TFA .

This compound’s modular reactivity enables its use in synthesizing diverse pharmacophores, including CCR4 antagonists and GABA receptor modulators . For reproducible results, confirm reaction progress via LC-MS or NMR .

Properties

IUPAC Name |

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN4O4S/c1-15(2,3)24-14(23)19-5-6-20(9(8-19)12(21)22)11-7-10(16)17-13(18-11)25-4/h7,9H,5-6,8H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGWQGQPGVYBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.